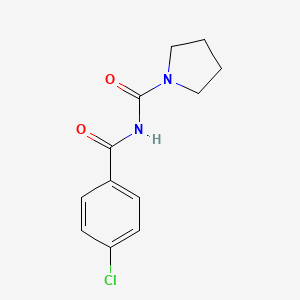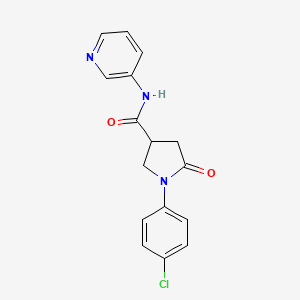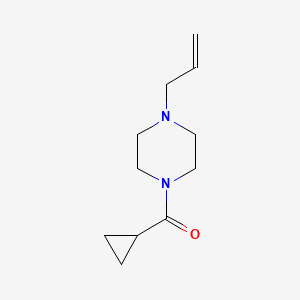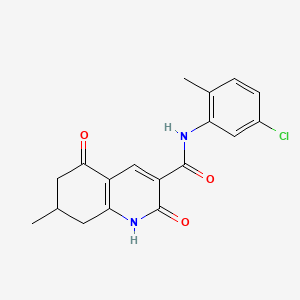
N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamide, also known as Cbz-Phe-Pro-NHCl, is a synthetic compound used in scientific research. This compound is a protease inhibitor and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl involves the formation of a covalent bond between the compound and the active site of the protease. This covalent bond prevents the protease from cleaving its substrate, thus inhibiting its activity. The inhibitory activity of N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl is reversible, and the compound can be removed from the active site of the protease by hydrolysis.
Biochemical and Physiological Effects:
N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inhibiting the activity of proteases involved in tumor growth and metastasis. This compound has also been shown to have anti-inflammatory activity by inhibiting the activity of proteases involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl in lab experiments is its high potency and specificity for proteases. This compound has been extensively studied and has a well-established mechanism of action. However, one of the limitations of using N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl. One area of research is the development of more potent and selective protease inhibitors based on the structure of N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl. Another area of research is the study of the role of protease inhibitors in various diseases, such as cancer and HIV. Additionally, the use of N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl in drug discovery and development is an area of ongoing research.
Synthesis Methods
The synthesis of N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl involves the reaction of 4-chlorobenzoyl chloride with N-Boc-Phe-Pro-OH in the presence of a base. The resulting intermediate is then treated with HCl to obtain the final product N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl. The purity of the product can be confirmed by HPLC and NMR spectroscopy.
Scientific Research Applications
N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl is widely used in scientific research for its protease inhibitory activity. It has been shown to inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase. This compound is also used in the study of protease inhibitors and their role in various diseases, such as cancer and HIV.
properties
IUPAC Name |
N-(4-chlorobenzoyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-10-5-3-9(4-6-10)11(16)14-12(17)15-7-1-2-8-15/h3-6H,1-2,7-8H2,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGLRAYUDPPIIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0138760.P001 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-bicyclo[2.2.1]hept-2-yl-3,4-dimethylbenzamide](/img/structure/B5305612.png)
![4-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-N-methyl-4-oxobutanamide](/img/structure/B5305619.png)

![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5305628.png)

![4-{3-[4-(2,5-dichlorophenoxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5305648.png)
![2-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)ethanol](/img/structure/B5305654.png)
![4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride](/img/structure/B5305657.png)
![N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5305662.png)


![2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5305690.png)
![5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide](/img/structure/B5305700.png)
